molecular formula C23H26N2O4S B2902692 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 620151-76-0

5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2902692
CAS No.: 620151-76-0
M. Wt: 426.53
InChI Key: ICDZZZDJZJFCNK-UHFFFAOYSA-N
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Description

5-(3-(Allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with multiple functional groups, including a pyrrolone ring, a thiophene moiety, and an allyloxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one involves multiple steps:

  • Allylation of Phenol: : Starting with phenol, an allyl group can be introduced via Williamson ether synthesis using allyl bromide and a strong base like sodium hydroxide.

  • Formation of Thiophene Carbonyl Compound: : The thiophene-2-carbonyl chloride can be prepared by reacting thiophene with phosgene or a similar reagent.

  • Pyrrolone Ring Construction: : This might involve cyclization reactions where the intermediate is subjected to a series of steps, such as Michael addition or aldol condensation, to construct the pyrrolone ring.

Industrial production might scale up these steps, optimizing conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the hydroxyl group, potentially forming ketones or quinones.

  • Reduction: : Reduction could target the carbonyl groups, yielding alcohol derivatives.

  • Substitution: : Various functional groups, such as the dimethylamino group, can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: : Alkyl halides or acylating agents.

Major Products

The major products would depend on the reaction conditions but could include ketones, alcohols, or new substituted derivatives retaining the core pyrrolone structure.

Scientific Research Applications

This compound could have broad applications:

  • Chemistry: : As a precursor in the synthesis of more complex molecules.

  • Biology: : Potential bioactivity might make it useful in drug development.

  • Medicine: : Could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : May serve as a building block for advanced materials, including polymers or electronic materials.

Mechanism of Action

The detailed mechanism of action would depend on the specific application. If used as a drug, it might interact with specific enzymes or receptors, altering biological pathways. In materials science, its electronic properties could be a focal point.

Comparison with Similar Compounds

Compounds with similar structures might include those with pyrrolone or thiophene moieties:

  • 5-(2-(hydroxyphenyl)-1-pyrrolyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

  • 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thienylcarbonyl)-pyrrole

These comparisons highlight the unique combination of functional groups in the title compound, offering potential advantages in specificity or reactivity.

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Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-4-13-29-17-9-5-8-16(15-17)20-19(21(26)18-10-6-14-30-18)22(27)23(28)25(20)12-7-11-24(2)3/h4-6,8-10,14-15,20,27H,1,7,11-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDZZZDJZJFCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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